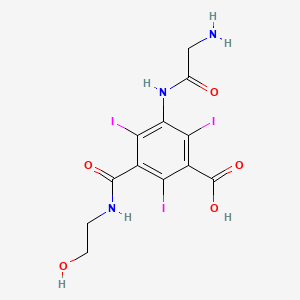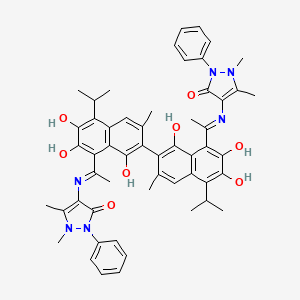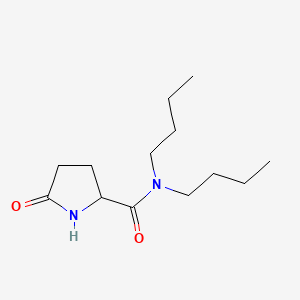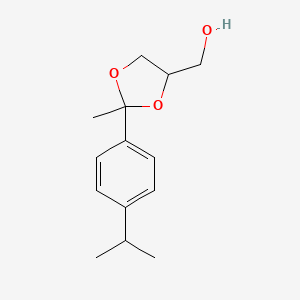
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C13H18O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique chemical structure, which includes a cumenyl group and a dioxolane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol typically involves the condensation of p-cumenyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of p-cumenyl aldehyde or p-cumenyl carboxylic acid.
Reduction: Formation of this compound or its corresponding ether.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with a simpler structure, lacking the cumenyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of a hydroxyl group.
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol is unique due to the presence of the cumenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
59902-27-1 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[2-methyl-2-(4-propan-2-ylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)11-4-6-12(7-5-11)14(3)16-9-13(8-15)17-14/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI Key |
LPYIJRGDHWYCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(OCC(O2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



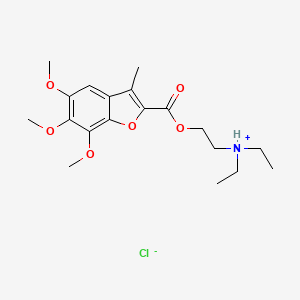

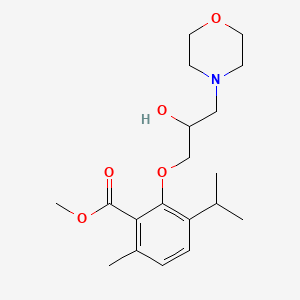
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
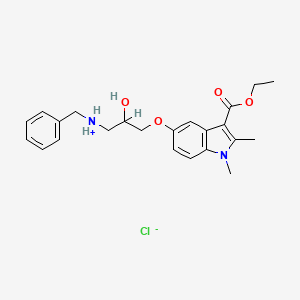
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

